molecular formula C6H6O4 B561761 trans,trans-Muconic Acid-d4 CAS No. 1185239-59-1

trans,trans-Muconic Acid-d4

Cat. No.: B561761
CAS No.: 1185239-59-1
M. Wt: 146.134
InChI Key: TXXHDPDFNKHHGW-NFCKNUJASA-N
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Description

Fundamental Principles of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a powerful and versatile technique used in scientific research to trace the journey of an atom or molecule through a chemical reaction, metabolic pathway, or biological system. studysmarter.co.ukwikipedia.org The core principle of this method involves replacing one or more atoms within a molecule of interest with one of its isotopes. numberanalytics.com Isotopes are variants of a particular chemical element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.com This substitution creates a "labeled" molecule that can be distinguished from its unlabeled counterparts. musechem.com

Despite the difference in mass, the chemical and biological properties of an isotopically labeled compound are nearly identical to those of the unlabeled version. creative-proteomics.com This similarity allows the labeled molecule to participate in biological and chemical processes in the same way as the naturally occurring substance, making it an effective tracer. fiveable.me Researchers can track the labeled molecule using various analytical techniques that are sensitive to the differences in isotopes, such as mass spectrometry (MS), which detects differences in mass, and nuclear magnetic resonance (NMR) spectroscopy, which can identify atoms with different nuclear properties. wikipedia.orgmusechem.com

The applications of isotopic labeling are extensive and span numerous scientific disciplines. silantes.com In metabolic research, it is used to elucidate complex biochemical pathways by tracking how labeled compounds are transformed within an organism. studysmarter.co.uk The technique is also crucial in pharmaceutical research for studying drug absorption, distribution, metabolism, and excretion (ADME). musechem.com Furthermore, isotopic labeling is employed to understand reaction mechanisms in chemistry, trace nutrient cycling in ecosystems, and quantify protein expression in proteomics. wikipedia.orgnumberanalytics.comcreative-proteomics.com

The Role of Trans,trans-Muconic Acid-d4 as a Reference Standard and Analytical Probe

This compound is the deuterium-labeled form of trans,trans-muconic acid, a significant urinary metabolite of benzene (B151609). medchemexpress.comchemsrc.com Benzene is a known human carcinogen, and monitoring its exposure is critical for occupational and environmental health. semanticscholar.orgchromsystems.com The quantification of trans,trans-muconic acid in urine serves as a key biological indicator, or biomarker, for assessing an individual's exposure to benzene. scielo.brnih.gov In this context, this compound plays a critical dual role as both a reference standard and an analytical probe.

As a reference standard , this compound serves as a highly purified and well-characterized compound used for calibration and quality control in analytical tests. labsertchemical.com In analytical chemistry, particularly in quantitative analysis, reference standards are essential for ensuring the accuracy and reliability of results. labsertchemical.comcreative-biolabs.com this compound is specifically used as an internal standard in analytical methods designed to measure the concentration of unlabeled trans,trans-muconic acid. researchgate.net When analyzing complex biological samples like urine, variations can occur during sample preparation and analysis. By adding a known quantity of the deuterated internal standard to the sample, scientists can correct for any loss of the analyte during extraction or fluctuations in the instrument's signal, thereby ensuring a precise and accurate measurement of the native biomarker. researchgate.net

As an analytical probe , this compound is a tool used to detect and quantify its unlabeled counterpart within a complex mixture. pcne.euchemicalprocessing.com An analytical probe helps to investigate a specific component of a system. researchgate.net In modern analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), the deuterated standard is indispensable. semanticscholar.orgresearchgate.net Because it has a higher mass than the unlabeled muconic acid due to the four deuterium (B1214612) atoms, the mass spectrometer can detect both compounds simultaneously yet distinguish between them. chemscene.com This allows the deuterated standard to act as a reliable benchmark against which the naturally occurring metabolite is measured, effectively "probing" the sample to reveal the precise concentration of the benzene biomarker.

Interactive Table: Properties of this compound

PropertyValue
CAS Number 1955496-83-9
Molecular Formula C₆H₂D₄O₄
Molecular Weight 146.13 g/mol
Synonym trans,trans-2,4-Hexadienedioic Acid-d4
Appearance White to light-colored powder/crystal
Purity Typically ≥98%

Data sourced from references chemscene.comtcichemicals.com.

Interactive Table: Research Findings on Benzene Metabolite Analysis

Analytical TechniqueAnalyte(s)Internal StandardMatrixKey FindingReference
HPLC-MS/MS t,t-MADeuterium-labeled t,t-MAUrineA reliable method for quantitative determination of t,t-MA with a limit of detection of 0.22 µg/L. researchgate.net
UPLC-MS/MS t,t-MA, S-PMAD4-t,t-MA, D5-S-PMAUrineA pharmacokinetic model using t,t-MA can estimate airborne benzene exposure levels. nih.gov
HPLC-UV t,t-MAN/A (External Standard)UrineMethod developed with a limit of quantification of 0.1 µg/mL for monitoring worker exposure. researchgate.net
HPLC with Ion Exclusion Column t,t-MAN/A (External Standard)UrineMethod validation showed a limit of detection of 0.11 µg/L and quantification of 0.36 µg/L. mdpi.com
HPLC t,t-MAVanillic AcidUrineA sensitive method with a detection limit of 125 pg, promising for low-concentration benzene exposure assessment. nih.gov

Note: t,t-MA = trans,trans-Muconic Acid; S-PMA = S-phenylmercapturic acid.

Properties

CAS No.

1185239-59-1

Molecular Formula

C6H6O4

Molecular Weight

146.134

IUPAC Name

(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D

InChI Key

TXXHDPDFNKHHGW-NFCKNUJASA-N

SMILES

C(=CC(=O)O)C=CC(=O)O

Synonyms

(2E,4E)-2,4-Hexadienedioic Acid-d4;  (E,E)-Muconic acid-d4;  NSC 66486-d4;  trans,trans-2,4-Hexadienedioic Acid-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Trans,trans Muconic Acid D4

Strategies for Deuterium (B1214612) Incorporation and Chemical Synthesis

The synthesis of isotopically labeled compounds such as trans,trans-muconic acid-d4 requires precise methods to ensure that the deuterium atoms are incorporated at the correct positions and in high abundance.

Deuterium labeling of organic molecules is a fundamental process for creating standards used in metabolic research and environmental toxicology. rsc.orgunam.mx For this compound, the goal is to substitute the four hydrogen atoms on the carbon-carbon double bonds with deuterium atoms. lgcstandards.com

The specific proprietary methods for the synthesis of commercially available this compound are not typically disclosed in detail. However, general principles of organic synthesis and deuteration can be applied. Traditional methods, such as acid- or base-catalyzed exchange of enolizable protons, are not suitable for incorporating deuterium at non-enolizable vinylic positions, such as those in muconic acid. unam.mx Therefore, more advanced synthetic strategies are necessary. These strategies could involve a multi-step chemical synthesis starting from commercially available deuterated precursors or the use of specific deuteration reagents during the construction of the muconic acid backbone. This labeled compound is frequently used as an internal standard for the quantification of its unlabeled analogue in biological matrices by isotope dilution mass spectrometry. nih.govfrontiersin.orgresearchgate.net

The synthesis of unlabeled trans,trans-muconic acid often begins with cis,cis-muconic acid, which can be produced on a large scale through the microbial fermentation of sugars or other renewable feedstocks. google.comgoogle.commdpi.com The biologically produced cis,cis isomer is then chemically isomerized to the thermodynamically more stable trans,trans isomer. This isomerization can be achieved through various methods, including catalysis by iodine or the use of precious metal catalysts at elevated temperatures. google.comgoogle.com

A plausible synthetic route for this compound would be an adaptation of the unlabeled synthesis. This could involve performing the isomerization of cis,cis-muconic acid in a deuterium-rich environment, such as using deuterium oxide (D₂O) as a solvent with an appropriate catalyst, to facilitate hydrogen-deuterium exchange. However, achieving high levels of deuteration at vinylic positions through exchange can be challenging. A more robust method likely involves a de novo chemical synthesis starting from smaller, pre-deuterated building blocks, which are then assembled to form the final d4-labeled muconic acid structure.

Derivatization and Labeling Approaches for this compound

Isotopic Purity Assessment and Structural Confirmation

Following synthesis, rigorous analytical testing is required to confirm the chemical structure and quantify the level of deuterium incorporation. This ensures the reliability of the labeled compound as an internal standard. rsc.org

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed to verify the structure and isotopic enrichment of deuterated compounds. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic composition of a labeled compound. researchgate.net By providing a precise mass measurement, it can confirm the incorporation of deuterium atoms. The mass spectrum displays the distribution of different isotopologs (molecules with 0, 1, 2, 3, or 4 deuterium atoms), allowing for the calculation of isotopic purity. rsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary application for this compound, where it serves as an internal standard for the accurate quantification of unlabeled trans,trans-muconic acid in complex samples like urine. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the exact location of the deuterium labels within the molecule. rsc.org

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the vinylic protons would be absent or significantly diminished, confirming their replacement by deuterium. acs.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton, which should be consistent with that of the unlabeled compound. bmrb.iochemicalbook.com

²H NMR: A ²H NMR spectrum can be used to directly observe the deuterium nuclei, providing definitive proof of their presence and position on the molecular structure. nih.gov

The quality of a deuterated standard is defined by its chemical purity and its isotopic enrichment. Both parameters must be accurately quantified.

Isotopic Enrichment: This value represents the percentage of the compound that has been successfully labeled with the desired number of deuterium atoms. avantiresearch.com It is determined from mass spectrometry data by calculating the relative abundance of the target d4-isotopolog compared to other isotopologs (d0, d1, d2, d3). rsc.orgmedchemexpress.com For instance, a commercially available batch of this compound reported an isotopic enrichment of 99.6%, with the d4 species accounting for 98.44% of the labeled molecules. medchemexpress.com High isotopic purity is critical to prevent isobaric interference, where an incompletely labeled standard could contribute to the signal of the unlabeled analyte. avantiresearch.com

Chemical Purity: This refers to the absence of any other chemical compounds. It is typically measured using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), often with UV detection. researchgate.netmedchemexpress.com A certificate of analysis for a commercial sample of this compound reported a chemical purity of 99.80% by HPLC. medchemexpress.com

The table below summarizes the analytical data for a representative sample of this compound.

ParameterTechniqueResultReference
Chemical PurityHPLC99.80% medchemexpress.com
Isotopic EnrichmentMass Spectrometry99.60% medchemexpress.com
d4 Isotopolog AbundanceMass Spectrometry98.44% medchemexpress.com
d3 Isotopolog AbundanceMass Spectrometry1.52% medchemexpress.com
d2 Isotopolog AbundanceMass Spectrometry0.04% medchemexpress.com
Structural Confirmation¹H NMRConsistent with structure medchemexpress.com

Advanced Analytical Applications of Trans,trans Muconic Acid D4

Mass Spectrometry for Precise Metabolite Quantification

Trans,trans-muconic acid-d4 is instrumental in the quantitative analysis of its non-labeled counterpart, trans,trans-muconic acid (t,t-MA), a key urinary biomarker for assessing human exposure to benzene (B151609). medchemexpress.comhkbpublications.comresearchgate.net Mass spectrometry, particularly when coupled with chromatographic separation, offers the high sensitivity and specificity required for this type of analysis. researchgate.netbesjournal.com

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. researchgate.netnih.gov this compound is an ideal internal standard for this purpose. researchgate.netnih.govmdpi.com Because it is chemically identical to the analyte (the unlabeled t,t-MA), it behaves in the same way during sample extraction, purification, chromatography, and ionization in the mass spectrometer. symeres.comprinceton.edu Any sample loss or variation during the analytical process will affect both the labeled standard and the native analyte equally.

The mass spectrometer can easily distinguish between the analyte and the deuterated standard based on their mass difference. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the known quantity of the added labeled standard, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy. nih.gov This approach effectively corrects for matrix effects—interferences from other components in a complex sample like urine—which can otherwise suppress or enhance the analyte signal, leading to inaccurate results. researchgate.netnih.gov The implementation involves adding a precise amount of this compound solution to the urine sample before any preparation steps, such as solid-phase extraction. mdpi.comdoi.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

Developing a robust LC-MS/MS method is crucial for the reliable quantification of t,t-MA in biological matrices. researchgate.net These methods are valued for their high specificity and sensitivity, allowing for the detection of very low concentrations of the biomarker. hkbpublications.comresearchgate.net

Method development typically involves several key steps:

Sample Preparation: Urine samples are often complex and require a clean-up step to remove interfering substances. semanticscholar.org A common technique is solid-phase extraction (SPE) using an anion exchange cartridge (e.g., Strata SAX or Bond-Elut SAX). mdpi.commdpi.comresearchgate.net The urine sample, after addition of the this compound internal standard, is passed through the cartridge, which retains the acidic analytes. mdpi.comnih.gov After washing, the t,t-MA and the internal standard are eluted, often with an acidic solution. researchgate.netresearchgate.net

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) system. besjournal.com A reversed-phase C18 column is frequently used to separate t,t-MA from other remaining components before it enters the mass spectrometer. besjournal.comresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent (like methanol (B129727) or acetonitrile) with an acid additive (such as acetic or formic acid) to ensure good peak shape. besjournal.comscielo.br

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection, typically with an electrospray ionization (ESI) source operating in negative ion mode. doi.org In the MS/MS process, a specific precursor ion for t,t-MA (e.g., m/z 141) and its deuterated standard (e.g., m/z 145, corresponding to the d4-labeled version) are selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. mdpi.comresearchgate.net This process, known as Selected Reaction Monitoring (SRM), provides excellent specificity and reduces background noise. doi.org

Method validation is performed to ensure the analytical procedure is reliable and reproducible. researchgate.netmdpi.com Key validation parameters are summarized in the table below.

Validation ParameterDescriptionTypical Finding for t,t-MA Analysis
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficients (r²) > 0.99 over a range such as 0.10 to 10.00 µg/mL. besjournal.com
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.Values reported in the range of 0.11 to 1 ng/mL. hkbpublications.commdpi.com
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Values reported in the range of 0.36 to 5 ng/mL. hkbpublications.commdpi.com
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Expressed as coefficient of variation (CV%).Within-day and between-day precision CVs are typically less than 15%. rsc.org
Accuracy/Recovery The closeness of the measured value to the true value. Often assessed by spiking a blank matrix with a known concentration and measuring the recovery.Recoveries are generally in the range of 85-115%. mdpi.comresearchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

For studies involving a large number of samples, such as in occupational health monitoring, high-throughput analysis is essential. nih.gov Ultra-Performance Liquid Chromatography (UPLC), when coupled with MS/MS, offers significant advantages over traditional HPLC-MS/MS. researchgate.netmdpi.com UPLC systems use columns with smaller particles (typically under 2 µm), which allows for faster separation times and improved resolution without sacrificing efficiency. researchgate.net

The use of UPLC-MS/MS for t,t-MA analysis can reduce the total run time per sample significantly, sometimes to just a few minutes. researchgate.net This increased speed allows for a much higher number of samples to be processed in a day. In some developed UPLC-MS/MS methods, the sensitivity is high enough to allow for a simple "dilute-and-shoot" approach, where urine samples are simply diluted before injection, bypassing the time-consuming solid-phase extraction step entirely. nih.gov This makes UPLC-MS/MS an extremely powerful tool for large-scale biomonitoring studies of benzene exposure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Beyond its use in quantitative analysis, the deuterium (B1214612) label in this compound provides a powerful probe for investigating the details of chemical reactions and molecular behavior using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Application of Deuterium NMR in Reaction Pathway Elucidation

Deuterium (²H) NMR spectroscopy can be used to determine the specific location of deuterium atoms within a molecule. plos.org This capability is highly valuable for tracing the fate of atoms through a chemical or enzymatic reaction. nih.gov When this compound is used as a starting material, ²H NMR can be used to analyze the products to see where the deuterium labels have ended up. plos.org

This technique provides direct mechanistic information. For example, if a reaction involves the breaking of a specific C-H bond, using the deuterated compound will show the loss of a signal in the ²H NMR spectrum corresponding to that position. plos.org Conversely, if the deuterium atom is transferred to a new position on the product molecule, a new signal will appear. nih.gov By observing the intramolecular distribution of deuterium in the products, chemists can distinguish between different possible reaction pathways, providing clear evidence for a proposed mechanism. plos.org This approach has been successfully applied to elucidate the transformation pathways of various small molecules. plos.orgnih.gov

Probing Isotopic Effects and Molecular Dynamics

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). scielo.org.mx The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond effectively stronger and harder to break. scielo.org.mx Consequently, if the cleavage of this bond is part of the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-labeled counterpart. scielo.org.mx

By measuring and comparing the reaction rates of t,t-MA and this compound, researchers can calculate the KIE. The magnitude of the KIE provides crucial information about the transition state of the reaction, helping to confirm whether a specific C-H bond is indeed broken in the slowest step of the mechanism. nih.govscielo.org.mx

Furthermore, NMR spectroscopy is a premier tool for studying molecular dynamics across a vast range of timescales. nih.gov While specific studies on the molecular dynamics of this compound are not prevalent, the principles apply. The relaxation properties of the deuterium nucleus are sensitive to molecular motions. By measuring parameters such as spin-lattice (T1) and spin-spin (T2) relaxation times, scientists can gain insights into the rotational and translational motions of the molecule, as well as internal conformational fluctuations. nih.govfu-berlin.de Kinetic solvent isotope effects (KSIE), where reactions are studied in solvents with varying D₂O content, can also reveal the role of solvent-exchangeable protons in conformational changes or catalytic processes. nih.gov

Chromatographic Separations in Conjunction with Isotopic Standards

The quantification of trans,trans-muconic acid (t,t-MA), a key biomarker for benzene exposure, relies heavily on robust analytical methods capable of accurately measuring low concentrations in complex biological matrices like urine. nih.govmdpi.com The use of a stable isotope-labeled internal standard, specifically this compound (t,t-MA-d4), is fundamental to achieving the required accuracy and precision in chromatographic techniques. researchgate.netresearchgate.net This deuterated analogue behaves nearly identically to the native analyte during sample extraction, chromatographic separation, and ionization, effectively compensating for matrix effects and variations in analytical processing. scielo.brchromforum.org The co-elution of the labeled standard with the unlabeled analyte allows for reliable quantification through isotope dilution mass spectrometry, where the ratio of the analyte to the standard is measured. chromforum.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS), is a widely used technique for the determination of urinary t,t-MA. researchgate.netresearchgate.net The development of a reliable HPLC method necessitates careful optimization of the stationary phase, mobile phase, and detection parameters. The inclusion of t,t-MA-d4 as an internal standard is crucial for validating these methods, as it helps to highlight and correct for issues such as ion suppression from the urine matrix. nih.gov

Method development often begins with sample preparation, which commonly involves solid-phase extraction (SPE) to clean the sample and concentrate the analyte. mdpi.comresearchgate.net Strong anion exchange (SAX) cartridges are frequently employed for this purpose. mdpi.comresearchgate.net

The choice of chromatographic column is critical for separating t,t-MA from endogenous urine components. While traditional reversed-phase C18 columns are common, other column chemistries have been successfully implemented. nih.gov For instance, ion-exclusion columns, such as the Aminex HPX-87H, have been shown to provide excellent separation of t,t-MA at baseline, free from matrix interference that can affect C18 columns. mdpi.com The mobile phase typically consists of an acidic aqueous solution paired with an organic modifier like methanol or acetonitrile (B52724). nih.govbesjournal.com An acidic mobile phase, such as a mixture of acetic acid, tetrahydrofuran, methanol, and water, ensures that t,t-MA is in its protonated form, which is suitable for reversed-phase or ion-exclusion chromatography. besjournal.com

Detection is most commonly achieved using ultraviolet (UV) detectors set to the maximum absorbance wavelength of t,t-MA (around 259-264 nm) or, for higher specificity and sensitivity, tandem mass spectrometry (MS/MS). nih.govbesjournal.com HPLC-MS/MS methods that use t,t-MA-d4 allow for highly reliable quantification, with reported limits of detection (LOD) as low as 0.22 µg/L. researchgate.net

Column TypeMobile PhaseDetectionInternal StandardKey FindingsReference
Aminex HPX-87H ion exclusionNot specifiedUV Diode ArrayNot specified (method for native tt-MA)Achieved complete chromatographic peak separation at baseline without matrix interference. LOD was 0.11 µg/L. mdpi.com
Spherisorb C18 (150 mm x 4.6 mm, 5 µm)Glacial acetic acid-tetrahydrofuran-methanol-water (1:2:10:87, v/v)HPLCNot specifiedGood linearity was observed from 0.10 mg/L to 10.00 mg/L. nih.gov
ODS(2) (5u) column (Φ4.6 mm×150 mm)Acetic acid/tetrahydrofuran/methanol/water (1:2:10:87, v/v)UV (264 nm)Vanillic acidRetention time for tt-MA was 5.5 min. Good linearity over 0.10-10.00 µg/mL. besjournal.com
Not specifiedNot specifiedMS/MSDeuterium-labeled isotope (t,t-MA-d4)Method validated for quantitative analysis, correcting for matrix effect. LOD was 0.22 µg/L. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and increased sensitivity compared to conventional HPLC. researchgate.net When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a powerful tool for biomonitoring studies. The use of t,t-MA-d4 as an internal standard is indispensable in these high-sensitivity methods to ensure quantitative accuracy. researchgate.netlcms.cz

UPLC methods for t,t-MA analysis typically employ reversed-phase columns designed for high-pressure applications, such as the Acquity UPLC BEH Shield RP18 or the HSS T3. researchgate.netnih.gov These columns provide efficient separation of t,t-MA from isobaric interferences and other urinary metabolites. nih.gov The separation is usually performed using a gradient elution program. rsc.org A common approach involves a gradient of an aqueous mobile phase containing a small amount of acid (e.g., 0.1% acetic acid) and an organic mobile phase like acetonitrile or methanol. researchgate.net This allows for the effective elution of a wide range of compounds, ensuring that t,t-MA is well-resolved with a short run time, often under 10 minutes. researchgate.netscielo.br

The enhanced separation power of UPLC can reduce the run time by as much as a factor of ten compared to traditional HPLC systems. researchgate.net The UPLC-MS/MS system, operating in negative electrospray ionization (ESI) mode and using multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantifying t,t-MA. nih.govrsc.org The use of t,t-MA-d4 is critical for compensating for any variability in extraction, injection volume, and especially for mitigating the ion suppression effects inherent in complex matrices like urine. nih.govscielo.br This approach allows for the development of rapid, robust, and user-friendly methods for the high-throughput analysis of t,t-MA. researchgate.net

Column TypeMobile PhaseFlow RateDetectionKey FindingsReference
ACQUITY UPLC BEH Shield RP18 (2.1 × 100 mm, 1.7 µm)Linear gradient of 10% acetonitrile and 90% 0.1% acetic acid, up to 90% acetonitrile.Not specifiedMS/MSUsed t,t-MA-d4 as internal standard for analysis of urinary benzene metabolites. researchgate.net
Acquity UPLC® HSS T3 (1.8 μm × 2.1 mm × 150 mm)A: 15 mM ammonium (B1175870) acetate (B1210297) pH 6.8; B: AcetonitrileNot specifiedESI-MS/MSSimultaneously quantified 28 urinary VOC metabolites, using t,t-MA-d4 as the internal standard for t,t-MA. nih.gov
Zorbax Eclipse Plus Phenyl-Hexyl (4.6 × 100 mm, 1.8 µm)A: 0.1% Acetic Acid in water; B: Methanol. Gradient elution.0.4 mL/minMS/MSDeveloped a fast ultra-HPLC/MS/MS method to simultaneously quantify multiple urinary biomarkers including t,t-MA, using t,t-MA-d4. rsc.org
Shim-pack® XR – ODS IIGradient of 1% formic acid and acetonitrile.Not specifiedMS (Negative SIM mode)Used t,t-MA-d4 as internal standard. Achieved a 10-fold reduction in run time compared to conventional HPLC. researchgate.net

Mechanistic Studies and Pathway Elucidation Utilizing Trans,trans Muconic Acid D4 As a Tracer

Biochemical Transformation Pathway Analysis

The use of t,t-MA-d4 is pivotal in understanding how its non-labeled counterpart and related precursors are processed in biological systems. Its primary application is as an internal standard for the accurate quantification of urinary t,t-muconic acid, a key biomarker for assessing exposure to benzene (B151609). medchemexpress.comresearchgate.netresearchgate.net

In toxicological and metabolic research, t,t-MA-d4 is essential for determining the metabolic pathways of benzene. Benzene is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2E1, into benzene oxide. nih.gov This reactive intermediate can then follow several pathways. One major route involves ring-opening to form trans,trans-muconaldehyde, which is subsequently oxidized to trans,trans-muconic acid (t,t-MA). nih.govnih.gov

To accurately quantify the t,t-MA produced, a known amount of t,t-MA-d4 is added to biological samples (e.g., urine) as an internal standard. researchgate.netresearchgate.net This is necessary because t,t-MA can also derive from dietary sources like sorbic acid, a common food preservative, which can confound the results of benzene exposure biomonitoring. rsc.org The use of t,t-MA-d4 in conjunction with methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) allows for the precise measurement of t,t-MA originating from benzene metabolism, correcting for both analytical variability and endogenous or dietary contributions. researchgate.netresearchgate.net

Studies have demonstrated a correlation between benzene exposure levels and the urinary concentration of t,t-MA, although this relationship can be influenced by the co-exposure to other compounds like toluene (B28343) and genetic factors. researchgate.net For instance, in studies of workers occupationally exposed to benzene, t,t-MA-d4 was used to validate analytical methods that measure urinary t,t-MA, confirming it as a reliable biomarker, especially at high exposure levels. researchgate.netnih.gov

Table 1: Application of t,t-MA-d4 in Benzene Metabolism Studies

Study Type System Purpose of t,t-MA-d4 Analytical Method Key Finding
Biomarker Validation Human Urine Samples Internal Standard HPLC-MS/MS Enables reliable quantification of t,t-MA for assessing benzene exposure. researchgate.net
Metabolite Quantification Mouse Urine Internal Standard Not Specified Used to measure muconic acid after administration of benzene-d6. researchgate.net

The metabolic conversion of benzene involves a series of enzyme-catalyzed reactions. Initially, cytochrome P450 enzymes convert benzene to benzene oxide. nih.gov This epoxide can be hydrolyzed by epoxide hydrolase to benzene dihydrodiol, which is then dehydrogenated to form catechol. nih.gov Alternatively, the benzene oxide can rearrange to phenol (B47542) or undergo ring-opening to form trans,trans-muconaldehyde. nih.gov This aldehyde is then oxidized to t,t-muconic acid by enzymes such as aldehyde dehydrogenases. nih.gov

In studies investigating these enzymatic steps, t,t-MA-d4 serves as an indispensable analytical standard. For example, when studying the kinetics of aldehyde dehydrogenase acting on trans,trans-muconaldehyde, t,t-MA-d4 is used to create calibration curves for the accurate quantification of the t,t-MA product via HPLC or LC-MS/MS. researchgate.net This allows researchers to determine reaction rates and enzyme efficiency.

Furthermore, in broader metabolic studies, t,t-MA-d4 helps to distinguish and quantify various benzene metabolites simultaneously. rsc.org This is crucial as benzene metabolism is a complex network of competing pathways, leading to various products including S-phenylmercapturic acid (SPMA), phenol, catechol, and hydroquinone, in addition to t,t-MA. nih.govrsc.org The use of deuterated standards for each metabolite, including t,t-MA-d4, ensures that the quantification of each is accurate and free from cross-interference. lcms.cz

Tracing Metabolic Fates in in vitro and ex vivo Systems

Chemical Reaction Mechanism Investigations

Beyond biological systems, t,t-MA-d4 is a valuable tracer for studying fundamental chemical reaction mechanisms, including isomerization and catalytic conversions.

Muconic acid exists in three isomeric forms: cis,cis-muconic acid (ccMA), cis,trans-muconic acid (ctMA), and trans,trans-muconic acid (ttMA). uantwerpen.be Biocatalytic processes, often starting from glucose or lignin-derived compounds, typically produce ccMA. google.comnrel.gov However, for many industrial applications, such as the production of terephthalic acid or certain polyamides, the ttMA isomer is the desired starting material due to its linear structure and reactivity. uantwerpen.betechnologypublisher.com

This necessitates an isomerization step to convert ccMA or ctMA into the more stable and valuable ttMA. uantwerpen.beresearchgate.net The isomerization can be complex, often proceeding through the ctMA intermediate and competing with undesirable side reactions like lactonization. nrel.govresearchgate.net

In these studies, t,t-MA-d4 is used as an internal standard for analytical methods like HPLC to accurately quantify the formation of ttMA and distinguish it from the other isomers. google.com This allows for the precise tracking of reaction kinetics and the determination of yields under various catalytic conditions (e.g., using iodine, acids, or ruthenium-based catalysts). uantwerpen.bemdpi.comgoogle.com For example, research has shown that under acidic conditions, ccMA readily isomerizes to ctMA, but achieving high selectivity for ttMA is challenging due to competing lactone formation. researchgate.net The use of deuterated standards helps in developing and optimizing selective isomerization processes. lcms.cz

Table 2: Isomers of Muconic Acid

Isomer Common Source Key Characteristic Industrial Relevance
cis,cis-Muconic Acid (ccMA) Biological Fermentation nrel.gov Kinetically favored product in biocatalysis. Precursor for isomerization to other forms. researchgate.net
cis,trans-Muconic Acid (ctMA) Isomerization of ccMA nrel.gov Intermediate in the pathway to ttMA. Higher solubility than other isomers. nrel.gov

Trans,trans-muconic acid is a key platform chemical for producing valuable C6 compounds, most notably adipic acid, a primary component of nylon-6,6. mdpi.comunimi.itresearchgate.net This conversion is typically achieved through catalytic hydrogenation, where t,t-MA is reacted with hydrogen over a metal catalyst, such as platinum (Pt) or palladium (Pd) on a carbon support (Pt/C, Pd/C). mdpi.comaidic.itrsc.org

Investigating the mechanism of this hydrogenation is crucial for process optimization. Studies have shown that the reaction proceeds in a stepwise manner, first hydrogenating one of the double bonds to form a monounsaturated intermediate (trans-2-hexenedioic acid), which is then hydrogenated to adipic acid. mdpi.comunimi.it

In kinetic studies of this process, t,t-MA-d4 can be employed as an internal standard to precisely monitor the consumption of the starting material and the formation of intermediates and the final product. lcms.cz This allows for the development of accurate kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which helps in understanding the adsorption of reactants on the catalyst surface and in determining reaction rate constants and activation energies. mdpi.com The use of the stable trans,trans isomer simplifies these kinetic studies by eliminating the complication of simultaneous isomerization reactions. unimi.itaidic.it

Beyond hydrogenation, t,t-MA can be converted into other important chemicals. For example, it can undergo a Diels-Alder reaction to form precursors for terephthalic acid, which is used to make PET. uantwerpen.betechnologypublisher.com In all such process development and mechanistic studies, the availability of a deuterated internal standard like t,t-MA-d4 is critical for achieving the analytical accuracy required to understand and optimize these chemical transformations. lcms.cz

Research in Environmental and Exposure Science Employing Trans,trans Muconic Acid D4

Development and Validation of Analytical Methods for Exposure Assessment

Biomarker Quantification in Biological Matrices for Environmental Monitoring (e.g., urinary metabolites of benzene)

trans,trans-Muconic acid-d4 (t,t-MA-d4) is the deuterated form of trans,trans-muconic acid (t,t-MA), a urinary metabolite of benzene (B151609). medchemexpress.com Its primary application in environmental and exposure science is as an internal standard for the accurate quantification of t,t-MA in biological samples, most commonly urine. medchemexpress.comfrontiersin.org This is crucial for assessing human exposure to benzene, a known human carcinogen found in industrial processes, gasoline, and cigarette smoke. nih.govchromsystems.comnih.gov

The use of t,t-MA as a biomarker for benzene exposure is well-established. chromsystems.comscielo.br Benzene is metabolized in the liver to various compounds, including benzene oxide, which is then converted to t,t-MA and excreted in the urine. rsc.orgresearchgate.net The amount of t,t-MA in urine generally correlates with the level of benzene exposure. nih.govbesjournal.comnih.gov However, the quantification of t,t-MA can be challenging due to the complexity of biological matrices like urine and potential interference from other substances. mdpi.com For instance, sorbic acid, a common food preservative, is also a precursor to urinary t,t-MA, which can confound the results of low-level benzene exposure assessments. nih.govnih.govnih.govmdpi.com

This is where t,t-MA-d4 plays a critical role. In analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), a known amount of t,t-MA-d4 is added to the urine sample at the beginning of the analysis. frontiersin.orgrsc.org Because t,t-MA-d4 is chemically identical to t,t-MA but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during sample preparation and analysis but can be distinguished by the detector. medchemexpress.com This allows for the correction of any loss of the analyte during extraction and analysis, thereby improving the accuracy and precision of the measurement.

Several analytical methods have been developed and validated for the quantification of urinary t,t-MA using t,t-MA-d4 as an internal standard. These methods often involve solid-phase extraction (SPE) to clean up the sample and concentrate the analyte, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgrsc.org The use of isotope-labeled internal standards like t,t-MA-d4 is considered a best practice for minimizing matrix effects and ensuring the reliability of biomonitoring data. rsc.org

Table 1: Analytical Methods for t,t-MA Quantification

Standardization and Quality Assurance in Biomonitoring Programs

The use of t,t-MA-d4 is integral to the standardization and quality assurance of biomonitoring programs that assess benzene exposure. Biomonitoring programs rely on consistent and comparable data to evaluate exposure trends, identify at-risk populations, and assess the effectiveness of public health interventions. The inclusion of isotopically labeled internal standards like t,t-MA-d4 is a cornerstone of achieving this consistency. frontiersin.orgrsc.org

Quality assurance in biomonitoring involves several key aspects where t,t-MA-d4 is beneficial:

Accuracy and Precision : By correcting for variability in sample preparation and analytical instrumentation, t,t-MA-d4 ensures that the measured concentrations of t,t-MA are accurate and precise. frontiersin.orgmdpi.com This is essential for comparing results across different laboratories and over time.

Method Validation : During the validation of new analytical methods, t,t-MA-d4 is used to assess parameters such as recovery, matrix effects, and linearity. rsc.org This ensures that the method is robust and reliable for its intended purpose.

Inter-laboratory Comparison : For large-scale biomonitoring studies, it is common for samples to be analyzed in multiple laboratories. The use of a common internal standard like t,t-MA-d4 helps to harmonize the results and ensure that the data from different labs are comparable.

Quality Control : In routine analysis, quality control samples with known concentrations of t,t-MA are analyzed alongside the study samples. rsc.org The use of t,t-MA-d4 in these quality control samples helps to monitor the performance of the analytical method and identify any potential issues.

The development of certified reference materials for urinary metabolites, which would include specified concentrations of compounds like t,t-MA, is an important step in the standardization of these analyses. While not t,t-MA-d4 itself, the accurate characterization of such materials relies on high-precision analytical methods that employ isotopically labeled standards.

Environmental Fate and Degradation Studies of Related Compounds

Microbial Transformation Pathways of Aromatic Compounds and Metabolites

Isotopically labeled compounds, including deuterated molecules like t,t-MA-d4, are valuable tools for elucidating the microbial transformation pathways of aromatic compounds. While direct studies using t,t-MA-d4 in this specific context are not extensively documented in the provided search results, the principles of using stable isotope labeling to trace metabolic pathways are well-established. nih.govbeilstein-journals.orgnih.gov

The degradation of aromatic hydrocarbons by microorganisms is a key process in the natural attenuation and bioremediation of contaminated environments. researchgate.net These pathways often involve a series of enzymatic reactions that break down the complex aromatic structure into simpler molecules that can be used by the microorganisms for energy and growth. researchgate.net

Stable isotope probing (SIP) is a powerful technique that can be used to track the fate of a labeled substrate as it is metabolized by a microbial community. nih.gov In a hypothetical study, if a microbial culture capable of degrading benzene or its metabolites were supplied with t,t-MA-d4, researchers could trace the deuterium label into subsequent metabolic intermediates and final products. This would provide direct evidence of the metabolic pathway and the specific transformations that are occurring.

For example, the degradation of aromatic compounds often proceeds through central intermediates like catechol, which is then further broken down via ring-cleavage pathways. researchgate.netunibo.it By analyzing the isotopic composition of these downstream metabolites, scientists can confirm the metabolic route and identify any novel or unexpected transformation products.

Computational and Theoretical Investigations of Deuterated Muconic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the complex reaction landscapes of muconic acid and its derivatives. DFT enables the accurate calculation of electronic structures, potential energy surfaces, reaction energetics, and the geometries of transition states, providing a foundational understanding of chemical transformations.

Researchers have employed DFT to investigate several key reactions involving the muconic acid framework:

Isomerization: The conversion of cis,cis-muconic acid, often produced via biotechnological routes, to the more valuable trans,trans isomer is a critical industrial step. kuleuven.bedicp.ac.cn DFT calculations have been applied to the isomerization of dimethyl muconate, a muconic acid ester, identifying unique regiochemical factors in halogen-catalyzed reactions and estimating the reduction in reaction barriers. osti.gov Similar computational studies on the interconversion of related diene isomers have revealed complex reaction mechanisms and the influence of external forces on reaction pathways. acs.org

Hydrogenation and Deoxydehydration: The catalytic hydrogenation of trans,trans-muconic acid to adipic acid is a key step in producing bio-based polymers like nylon. mdpi.comunimi.it DFT has been used to study the mechanism of related conversions, such as the rhenium-catalyzed deoxydehydration (DODH) of mucic acid to muconic acid, providing critical mechanistic details. researchgate.net

Decarboxylation: The conversion of muconic acid into other platform chemicals, such as levulinic acid, has also been explored using DFT. These calculations help to elucidate the reaction intermediates and pathways involved in the acid-catalyzed decarboxylation process. researchgate.netrsc.org

Cycloaddition: DFT has been used to calculate the reaction coordinates and transition state energies for Diels-Alder reactions involving muconolactone (B1205914) derivatives, which are structurally related to muconic acid. beilstein-journals.org

These computational studies provide essential data on activation energies, reaction enthalpies, and the structure of short-lived intermediates. While many of these studies focus on the non-deuterated parent compound or its esters, the methodologies are directly applicable to trans,trans-muconic acid-d4. By substituting hydrogen with deuterium (B1214612) in the computational models, researchers can predict how isotopic substitution alters reaction barriers and the stability of transition states, offering a detailed view of the kinetic isotope effect (KIE).

Table 1: Application of DFT in Muconic Acid System Reactions
Reaction TypeSystem StudiedKey Computational InsightsReference
IsomerizationDimethyl MuconateIdentified regiochemical considerations and estimated reductions in reaction energy barriers. osti.gov
DecarboxylationMuconic AcidElucidated reaction intermediates and pathways for conversion to levulinic acid. researchgate.netrsc.org
Hydrogenationtrans,trans-Muconic AcidSupported the development of kinetic models for the conversion to adipic acid. mdpi.comunimi.it
ElectrochemistryMuconic Acid IsomersOptimized geometries and predicted gas-phase enthalpy of formation and acidity. acs.org
MechanochemistryDiphenylcyclobutene / Muconic Acid IsomersCalculated reaction mechanisms of interconversion under applied force. acs.org

Molecular Modeling of Isotopic Effects on Reactivity and Structure

Molecular modeling provides a powerful framework for understanding the consequences of isotopic substitution. Replacing hydrogen with deuterium in trans,trans-muconic acid to create the d4 isotopologue introduces subtle but significant changes that affect its physical and chemical properties. These changes are known as deuterium isotope effects (DIEs) and can be modeled computationally.

The primary origin of DIEs lies in the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. The greater mass of deuterium results in a lower vibrational frequency and thus a lower ZPVE for the C-D bond, making it stronger and more stable than the corresponding C-H bond. This difference has several key consequences:

Kinetic Isotope Effects (KIEs): If a C-H bond is broken or formed in the rate-determining step of a reaction, substituting it with a C-D bond will typically slow the reaction down. This "primary KIE" is a direct consequence of the higher activation energy required to break the stronger C-D bond. "Secondary KIEs" occur when the deuterated positions are not directly involved in bond-breaking but are located near the reaction center, influencing the transition state's stability.

Equilibrium Isotope Effects (EIEs): Isotopic substitution can also shift chemical equilibria. A prominent example is the effect on acidity (pKa). Organic acids are generally weaker in deuterium oxide (D₂O) than in water (H₂O). nih.gov Theoretical models have been developed to compute these effects, considering both the intrinsic isotope exchange on the acid itself and the medium effects related to solute-solvent interactions. nih.govrsc.orgresearchgate.net For a deuterated acid like this compound, the deuterons on the carbon backbone can exert a secondary isotope effect on the acidity of the carboxylic acid groups. Computational studies using methods like B3LYP-PCM/6-311++G(d,p) have shown excellent agreement with experimental ΔpKa values for a range of organic acids. rsc.orgresearchgate.net

Table 2: Types of Deuterium Isotope Effects (DIEs)
Isotope Effect TypeDescriptionTheoretical Origin
Primary Kinetic Isotope Effect (KIE)Change in reaction rate when an isotope is substituted at a position directly involved in bond cleavage or formation in the rate-determining step.Difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds, leading to a higher activation energy for C-D bond cleavage.
Secondary Kinetic Isotope Effect (KIE)Change in reaction rate when an isotope is substituted at a position not directly involved in bond cleavage but close to the reaction center.Changes in vibrational frequencies of the transition state versus the reactant due to isotopic substitution.
Equilibrium Isotope Effect (EIE)Shift in the position of a chemical equilibrium upon isotopic substitution. A common example is the change in acid dissociation constant (pKa).Differences in the ZPVE of the reactants and products, altering the overall free energy change of the reaction. nih.gov
Solvent Isotope Effect (SIE)Change in reaction rate or equilibrium when the solvent is changed (e.g., from H₂O to D₂O).Involves differences in ZPVE and hydrogen bonding strength of the solvent, affecting the solvation of reactants, products, and transition states. nih.gov

In Silico Predictions for Novel Deuterated Analogs and their Properties

Beyond analyzing existing molecules, computational chemistry serves as a predictive and discovery tool. In silico methods allow for the rational design of novel deuterated analogs of muconic acid and the prediction of their properties before undertaking costly and time-consuming synthesis.

Screening for Biological Activity: For many biologically active molecules, deuteration can alter metabolic pathways, often leading to improved pharmacokinetic profiles. Molecular docking simulations can predict how this compound or other novel deuterated analogs might bind to enzyme active sites. For example, in silico docking studies have been used to screen for enzymes capable of reducing related compounds like trans-2-hexenedioic acid, a crucial step in the bio-based production of adipic acid. researchgate.net Such studies can guide the selection of enzymes for biocatalytic processes or predict the biological interactions of new compounds.

Predicting Material Properties: Muconic acid is a valuable monomer for producing advanced polymers. uantwerpen.be Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for materials discovery. For instance, the PolyID tool uses a machine learning model to predict polymer properties, such as the glass transition temperature, from the monomer structure. acs.org This approach could be used to predict how incorporating this compound into a polymer would affect its bulk properties compared to the non-deuterated version.

Discovery of Novel Materials: AI-driven workflows are being developed to autonomously discover novel materials. An agentic AI system was recently used to discover new metal-organic frameworks (MOFs), including one synthesized from trans,trans-muconic acid (termed AI-MOF-1). arxiv.org This demonstrates the potential for in silico methods not just to predict properties but to generate hypotheses for entirely new materials with unique structures and potential applications based on deuterated building blocks.

These predictive capabilities accelerate the design-build-test-learn cycle in materials science and chemical biology. By computationally screening vast chemical spaces of potential deuterated analogs, researchers can prioritize synthetic targets with the highest probability of possessing desired characteristics, whether for improved polymer performance, enhanced biological stability, or novel catalytic functions.

Table 3: In Silico Predictive Tools and Their Applications
Computational MethodApplicationExample in Muconic Acid ContextReference
Molecular DockingPredicting enzyme-substrate binding and screening for potential biocatalysts.In silico screening of reductases for activity on muconic acid-related substrates. researchgate.net
Machine Learning (ML)Predicting macroscopic properties of materials (e.g., polymers) from monomer structures.The PolyID tool predicted the glass transition temperature of muconic acid-based polymers. acs.org
Agentic AI / Generative ModelsAutomated discovery of novel materials and molecules with desired topologies or properties.An AI agent designed and guided the synthesis of a novel MOF using trans,trans-muconic acid as a linker. arxiv.org
Quantum Chemistry (DFT)Predicting reactivity, stability, and spectroscopic properties of novel analogs.Calculation of reaction energetics for various transformations of muconic acid. osti.govacs.org

Future Prospects and Emerging Research Areas

Advancements in Deuterium (B1214612) Labeling Technologies and Synthesis Scale-up

The broader application of trans,trans-muconic acid-d4 is intrinsically linked to the evolution of deuterium labeling technologies and the ability to produce it on a larger scale. nih.gov Historically, the synthesis of deuterated compounds has often been complex and limited to small-scale preparations. nih.gov However, recent progress in synthetic methodologies is paving the way for more efficient and scalable production.

Innovations in catalysis are at the forefront of these advancements. For instance, the development of nanostructured iron catalysts has demonstrated the potential for selective and scalable deuteration of various aromatic compounds using inexpensive D2O. nih.gov Similarly, iridium-based catalysts are proving highly effective for hydrogen isotope exchange (HIE) reactions, enabling the efficient production of deuterium-labeled compounds, including complex molecules. musechem.comresearchgate.net These methods offer more reliable, robust, and scalable alternatives to traditional approaches. nih.gov

Furthermore, flow synthesis methods are emerging as a powerful tool for scaling up the production of deuterated compounds. tn-sanso.co.jp This technique allows for a continuous process, which can significantly improve production efficiency and reduce process time compared to conventional batch methods. tn-sanso.co.jp The ability to synthesize deuterated compounds like this compound on a kilogram scale has been demonstrated, highlighting the industrial applicability of these new technologies. nih.gov Such advancements are critical for meeting the growing demand for deuterated standards in various research and analytical applications. researchgate.net

Key Advancements in Deuterium Labeling and Synthesis:

TechnologyDescriptionPotential Impact on this compound Production
Nanostructured Iron Catalysts Utilizes abundant iron salts and cellulose (B213188) to create a catalyst for selective deuteration with D2O. nih.govEnables more cost-effective and environmentally friendly large-scale synthesis. nih.gov
Iridium-Based Catalysts Facilitates highly selective and efficient hydrogen-deuterium exchange reactions. musechem.comresearchgate.netExpands the range of complex precursors that can be used for synthesis. musechem.com
Flow Synthesis Methods Employs a continuous reaction process for increased efficiency and scalability. tn-sanso.co.jpReduces production time and allows for easier scale-up to meet demand. tn-sanso.co.jp
Reductive and Dehalogenative Deuteration A growing part of the labeling toolkit alongside traditional HIE reactions. nih.govProvides alternative synthetic routes for greater flexibility. nih.gov

Integration of Deuterated Analogs in Advanced Analytical Platforms for Multi-Omics Approaches

In the realm of analytical science, deuterated compounds like this compound are indispensable internal standards for quantitative analysis, particularly in mass spectrometry (MS)-based techniques. clearsynth.com The use of these standards is crucial for achieving the precision and accuracy required in complex biological and environmental samples. clearsynth.com

The advent of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, has created a significant need for high-quality internal standards. oup.comnih.gov In metabolomics, for example, which involves the large-scale study of small molecules, deuterated standards are essential for accurate quantification and for compensating for matrix effects that can interfere with analysis. clearsynth.comnih.gov

Advanced analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), rely on these standards for robust and reliable method validation. clearsynth.comoup.com The distinct mass of the deuterated analog allows it to be easily distinguished from the non-labeled analyte, ensuring accurate measurement of the analyte's concentration. clearsynth.com As multi-omics research continues to expand, the demand for a wide array of deuterated internal standards, including this compound, will undoubtedly increase to support the comprehensive analysis of biological systems. nih.gov

Expanding the Scope of Isotopic Labeling in Metabolic and Systems Biology Research

Isotope labeling is a powerful technique for tracing the path of molecules through metabolic pathways and understanding the intricate workings of biological systems. creative-proteomics.comcreative-proteomics.com By introducing molecules labeled with stable isotopes like deuterium (²H), researchers can follow their transformation and gain insights into metabolic fluxes and network dynamics. creative-proteomics.comnih.gov

The use of deuterated analogs such as this compound can contribute to a deeper understanding of cellular metabolism. acs.org Stable isotope labeling enables the measurement of metabolic fluxes, which provides a quantitative view of the rates of metabolic reactions. nih.govfrontiersin.org This information is critical for constructing accurate models of metabolic networks and for identifying novel metabolic pathways and metabolites. nih.govnih.gov

Systems biology, which aims to understand the complex interactions within biological systems, heavily relies on the quantitative data generated from isotope labeling studies. nih.gov These studies can reveal how metabolic pathways are regulated and how they respond to genetic or environmental perturbations. frontiersin.org The application of isotopic tracers is essential for elucidating complex metabolic phenomena, including the operation of futile cycles, where two opposing metabolic pathways run simultaneously. nih.gov As research delves deeper into the complexities of cellular function, the role of deuterated compounds in these investigations will continue to grow.

Potential for this compound in Green Chemistry and Sustainable Synthesis Research

The principles of green chemistry emphasize the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In this context, trans,trans-muconic acid itself is a molecule of interest, as it can be derived from renewable resources like biomass and serves as a precursor for the synthesis of valuable polymers and commodity chemicals. rsc.orgrsc.org

The deuterated form, this compound, can play a crucial role as a tracer in research aimed at developing sustainable biocatalytic and chemical synthesis routes for muconic acid and its derivatives. For example, in the enzymatic synthesis of muconic acid-based polymers, a deuterated standard would be invaluable for monitoring reaction kinetics, optimizing process conditions, and quantifying product yields with high precision. mdpi.com

Furthermore, research into the isomerization of muconic acid isomers, a key step in producing the commercially valuable trans,trans-isomer, can benefit from the use of deuterated tracers. dicp.ac.cngoogle.com By using this compound, researchers can accurately track the efficiency and selectivity of different catalytic systems, contributing to the development of more sustainable and efficient industrial processes. dicp.ac.cn The pursuit of a bio-based economy will drive further research into the synthesis and valorization of platform chemicals like muconic acid, creating new applications for its deuterated analog in green chemistry research. rsc.orgnih.gov

Q & A

Basic Research Questions

What analytical methods are most reliable for quantifying trans,trans-Muconic Acid-d4 in biological samples?

Answer:
this compound is primarily used as an internal standard for quantifying its non-deuterated analog (tt-MA) in biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed. For urine samples, HPLC with UV detection is common due to tt-MA’s conjugated diene structure, which absorbs strongly at 260–270 nm . GC-MS offers higher specificity, particularly when deuterated standards like tt-MA-d4 are used to correct for matrix effects and ionization efficiency . Key validation parameters include linearity (R² > 0.99), recovery rates (>90%), and limits of detection (LOD < 0.05 µg/mL) .

How is this compound synthesized, and what purity standards are critical for research applications?

Answer:
tt-MA-d4 is synthesized via deuterium exchange or catalytic deuteration of non-deuterated tt-MA. The process requires rigorous purification to achieve >99% isotopic purity, confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Commercial batches typically provide certificates of analysis (CoA) detailing deuterium incorporation (>98 atom% D) and chemical purity (>95%) . Impurities like cis,trans isomers must be minimized to avoid interference in biomarker assays .

What are the primary applications of tt-MA-d4 in environmental and occupational health research?

Answer:
tt-MA-d4 serves as an internal standard for monitoring benzene exposure via urinary tt-MA quantification. Benzene metabolizes to tt-MA, making it a biomarker for low-level exposure (0.1–1 ppm). Studies correlate urinary tt-MA levels with airborne benzene concentrations (R² = 0.65–0.85), though confounding factors like dietary sorbic acid intake can inflate readings . For accurate exposure assessment, researchers must normalize tt-MA levels to creatinine and validate assays against GC-MS with deuterated standards .

Advanced Research Questions

How do reaction mechanisms and kinetics inform the catalytic hydrogenation of tt-MA to bio-adipic acid?

Answer:
The hydrogenation of tt-MA to adipic acid using Pt/C catalysts follows a dual-site Langmuir-Hinshelwood mechanism. Kinetic studies reveal two sequential steps:

First Hydrogenation: tt-MA → monounsaturated intermediate (e.g., cis-2-hexenedioic acid), with activation energy Eₐ = 45–50 kJ/mol.

Second Hydrogenation: Intermediate → adipic acid, Eₐ = 30–35 kJ/mol .
Rate constants (k₁ = 0.12–0.18 min⁻¹, k₂ = 0.08–0.12 min⁻¹ at 80°C) and equilibrium constants (K₁ = 1.5–2.0) are temperature-dependent. Collinearity in regression models necessitates robust numerical methods (e.g., orthogonal distance regression) to minimize parameter uncertainty .

What experimental design considerations address contradictions in tt-MA biomarker specificity?

Answer:
Conflicting data on tt-MA’s specificity for benzene arise from dietary sorbic acid interference, which elevates urinary tt-MA by 20–40% . Advanced studies should:

  • Control Groups: Include cohorts with sorbic acid-free diets.
  • Analytical Specificity: Use deuterated standards (tt-MA-d4) to distinguish endogenous vs. exogenous tt-MA via mass shifts in GC-MS .
  • Multivariate Modeling: Adjust for covariates like CYP2E1 enzyme activity, which influences benzene metabolism .

How can isotopic dilution mass spectrometry (IDMS) improve the accuracy of tt-MA-d4 quantification in complex matrices?

Answer:
IDMS with tt-MA-d4 corrects for ion suppression/enhancement in electrospray ionization (ESI) sources. Key steps include:

  • Spike Recovery: Add tt-MA-d4 to urine samples before extraction (1:1 molar ratio).
  • Chromatographic Separation: Use C18 columns with 0.1% formic acid in mobile phases to resolve tt-MA from isomers .
  • Data Normalization: Express results as tt-MA/tt-MA-d4 peak area ratios. This method achieves precision (CV < 5%) and accuracy (bias < 10%) even at sub-ppb levels .

Methodological Challenges and Solutions

What are the limitations of current kinetic models for tt-MA hydrogenation, and how can they be resolved?

Answer:
Existing models (e.g., LHHW) assume ideal catalyst surfaces, ignoring Pt nanoparticle size effects. Discrepancies between predicted and experimental rates (>15% error) suggest:

  • Improved Models: Incorporate particle size-dependent activation energies (smaller NPs → lower Eₐ).
  • In Situ Spectroscopy: Use FTIR or XAS to monitor adsorbed intermediates during reaction .

How do inter-laboratory variabilities in tt-MA assay protocols impact biomarker reliability?

Answer:
Variabilities arise from:

  • Extraction Methods: Solid-phase vs. liquid-liquid extraction (recovery differences: ±10%).
  • Calibration Curves: Lack of harmonized deuterated standards.
    Solutions:
  • Standard Reference Materials (SRMs): Develop NIST-traceable tt-MA-d4 SRMs.
  • Interlaboratory Studies: Validate protocols via round-robin testing (e.g., ISO 17025) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans,trans-Muconic Acid-d4
Reactant of Route 2
Reactant of Route 2
trans,trans-Muconic Acid-d4

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